molecular formula C15H16N6O2S B6579351 2-{[6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl]sulfanyl}-N-(5-methyl-1,2-oxazol-3-yl)acetamide CAS No. 1334374-37-6

2-{[6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl]sulfanyl}-N-(5-methyl-1,2-oxazol-3-yl)acetamide

Cat. No.: B6579351
CAS No.: 1334374-37-6
M. Wt: 344.4 g/mol
InChI Key: ZMSBWXSHGYCACO-UHFFFAOYSA-N
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Description

2-{[6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl]sulfanyl}-N-(5-methyl-1,2-oxazol-3-yl)acetamide is a complex organic compound that belongs to the class of pyrazolylpyridazine derivatives. This compound has garnered attention due to its potential biological and pharmaceutical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, starting with the preparation of the pyrazolylpyridazine core. One common method is the reaction of 3,5-dimethyl-1H-pyrazole with pyridazine derivatives under specific conditions, such as heating in the presence of a suitable catalyst.

Industrial Production Methods

In an industrial setting, the synthesis of this compound would be scaled up using reactors designed to handle large volumes. The process would involve careful control of reaction conditions, including temperature, pressure, and the use of specific solvents and catalysts to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

  • Oxidation: : Conversion of sulfanyl groups to sulfoxides or sulfones.

  • Reduction: : Reduction of the nitro group to an amine.

  • Substitution: : Replacement of the sulfanyl group with other functional groups.

Common Reagents and Conditions

  • Oxidation: : Using oxidizing agents like hydrogen peroxide or m-CPBA (meta-chloroperoxybenzoic acid).

  • Reduction: : Using reducing agents like iron powder or hydrogen gas.

  • Substitution: : Using nucleophiles or electrophiles under specific conditions.

Major Products Formed

  • Oxidation: : Formation of sulfoxides or sulfones.

  • Reduction: : Formation of amines.

  • Substitution: : Formation of various substituted derivatives.

Scientific Research Applications

This compound has shown promise in several scientific research areas:

  • Chemistry: : Used as a building block for the synthesis of more complex molecules.

  • Biology: : Studied for its potential biological activities, such as antimicrobial and antiparasitic properties.

  • Medicine: : Investigated for its potential therapeutic applications, including its use as an anti-inflammatory or anticancer agent.

  • Industry: : Potential use in the development of new materials or chemical processes.

Mechanism of Action

The exact mechanism by which this compound exerts its effects is still under investigation. it is believed to interact with specific molecular targets, such as enzymes or receptors, leading to biological responses. The pathways involved may include modulation of signaling cascades or inhibition of specific biochemical processes.

Comparison with Similar Compounds

This compound is unique due to its specific structural features, such as the presence of both pyrazolyl and pyridazinyl rings. Similar compounds include:

  • 2-{[6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl]thio}acetohydrazide: : Known for its biological activity.

  • 2-(3,5-dimethyl-1H-pyrazol-1-yl)benzothiazole: : Used in various chemical syntheses.

Properties

IUPAC Name

2-[6-(3,5-dimethylpyrazol-1-yl)pyridazin-3-yl]sulfanyl-N-(5-methyl-1,2-oxazol-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N6O2S/c1-9-6-10(2)21(19-9)13-4-5-15(18-17-13)24-8-14(22)16-12-7-11(3)23-20-12/h4-7H,8H2,1-3H3,(H,16,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMSBWXSHGYCACO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C2=NN=C(C=C2)SCC(=O)NC3=NOC(=C3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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